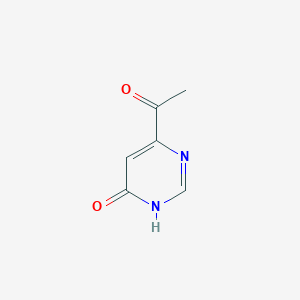
2-Methoxy-4-(thiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(thiazol-2-yl)aniline is an organic compound that features a methoxy group, a thiazole ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(thiazol-2-yl)aniline typically involves the reaction of 2-aminothiazole with 2-methoxyaniline under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can produce nitro derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(thiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in certain contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Methoxy-4-(thiazol-2-yl)aniline, known for its antimicrobial properties.
2-Methoxyaniline: Another precursor, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy group and the thiazole ring allows for diverse applications and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
2-methoxy-4-(1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,11H2,1H3 |
InChI-Schlüssel |
QPPUNQJPKPTXRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)



![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)






![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
